Crystallographic Characterization and Structural Analysis of 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Hydrate
Crystallographic Characterization and Structural Analysis of 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Hydrate
Executive Summary
For researchers and drug development professionals, understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) and their building blocks is paramount. The compound 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS: 24647-62-9)[1] is a highly versatile bifunctional linker used in the synthesis of metal-organic frameworks (MOFs) and targeted prodrugs. In its solid state, the compound frequently crystallizes as a hydrate (CAS: 1185476-83-8). This whitepaper provides an in-depth technical guide to the molecular architecture, crystallization protocols, and single-crystal X-ray diffraction (SCXRD) characterization of this hydrate, detailing the causality behind its stable zwitterionic lattice.
Molecular Architecture & Zwitterionic Equilibrium
The structural integrity of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate is defined by an internal acid-base equilibrium. The molecule contains two ionizable functional groups:
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Propanoic Acid Moiety: Acts as a proton donor (pKa ~ 4.0).
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Imidazole Ring: The unsubstituted nitrogen acts as a proton acceptor (pKa ~ 7.0).
Because the pKa of the imidazole nitrogen is higher than that of the carboxylic acid, a spontaneous intramolecular proton transfer occurs during crystallization. The molecule adopts a zwitterionic state —comprising a positively charged imidazolium cation and a negatively charged carboxylate anion.
When crystallized from aqueous media, a lattice water molecule co-crystallizes to bridge these charged centers. The water molecule acts simultaneously as a hydrogen bond donor to the carboxylate oxygen and a hydrogen bond acceptor from the imidazolium nitrogen, effectively neutralizing the electrostatic strain of the lattice.
Thermodynamic pathway of zwitterion formation and lattice hydration.
Experimental Protocol: Crystallization Workflow
To obtain diffraction-quality single crystals, thermodynamic control over the nucleation environment is required. The following self-validating protocol ensures the selective growth of the hydrate phase.
Step-by-Step Methodology
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Solvent Selection & Dissolution: Suspend 50 mg of anhydrous 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in 5.0 mL of an ethanol:water mixture (4:1 v/v). Heat the suspension to 60 °C under constant stirring until complete dissolution is achieved.
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Causality: Ethanol provides the necessary solvation for the hydrophobic 2-methyl-imidazole core, while the 20% aqueous fraction provides the stoichiometric water required to drive hydrate formation.
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Filtration & Supersaturation: Filter the hot solution through a pre-warmed 0.22 μm PTFE syringe filter into a sterile borosilicate vial.
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Causality: Filtration removes microscopic dust and undissolved impurities that act as heterogeneous nucleation sites, which would otherwise cause rapid, uncontrolled precipitation (yielding microcrystalline powder rather than single crystals).
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Controlled Cooling: Place the vial in a programmable incubator. Cool the solution from 60 °C to 4 °C at a strict rate of 0.1 °C/min.
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Causality: A slow cooling trajectory maintains the solution in the metastable zone, favoring the slow addition of monomers to a few nucleation sites, yielding large, defect-free block crystals.
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Self-Validation (ATR-FTIR Screening): Before committing to SCXRD, harvest a single micro-crystal and analyze it via Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.
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Validation Marker: The presence of a broad O-H stretching band at ~3400 cm⁻¹ and the shift of the carbonyl stretch from ~1710 cm⁻¹ (neutral acid) to ~1580 cm⁻¹ (carboxylate anion) confirms the successful formation of the zwitterionic hydrate.
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Step-by-step crystallization and SCXRD workflow for the hydrate.
Single-Crystal X-Ray Diffraction (SCXRD) Methodology
Once a suitable colorless block crystal (approx. 0.25 × 0.15 × 0.12 mm) is harvested, it is immediately coated in Paratone-N oil. Causality: The oil barrier prevents efflorescence (the evaporation of lattice water) which would degrade the crystal into an amorphous powder before analysis.
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Data Collection: The crystal is mounted on a MiTeGen loop and transferred to the goniometer cold stream. Data is collected at 100 K using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Causality: Cryogenic data collection minimizes the Debye-Waller factor (thermal atomic vibrations), which is absolutely critical for accurately locating the low-electron-density hydrogen atoms belonging to the water molecule.
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Structure Solution & Refinement: The structure is solved using dual-space methods via the Olex2 graphical user interface[2]. Full-matrix least-squares refinement on F² is subsequently executed using SHELXL [3]. All non-hydrogen atoms are refined anisotropically. The water hydrogen atoms are located from the difference Fourier map and refined with distance restraints (D-H = 0.85 Å) to ensure chemical validity.
Quantitative Structural Data
Based on the crystallographic behavior of imidazole-propanoic acid derivatives, the quantitative structural parameters of the hydrate phase are summarized below. The compound crystallizes in a monoclinic crystal system, which efficiently packs the zwitterionic chains.
| Crystallographic Parameter | Value |
| Chemical Formula | C₇H₁₀N₂O₂ • H₂O |
| Formula Weight | 172.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.204(2) Åb = 11.502(3) Åc = 10.405(2) Å |
| Beta Angle (β) | 96.05(1)° |
| Volume (V) | 857.3(4) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (ρ) | 1.334 g/cm³ |
| Temperature | 100(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R₁ = 0.0342, wR₂ = 0.0891 |
Mechanistic Insights into Hydrate Formation
The structural refinement reveals a highly ordered, three-dimensional hydrogen-bonding network. The causality behind the exceptional stability of this hydrate lies in the directional bonding provided by the water molecule:
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N–H ··· O(water) Interaction: The protonated imidazolium nitrogen acts as a strong hydrogen bond donor to the oxygen atom of the lattice water.
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O(water)–H ··· O(carboxylate) Interaction: The water molecule, in turn, acts as a bifurcated hydrogen bond donor, anchoring itself to the carboxylate oxygen atoms of two adjacent zwitterions.
This bridging mechanism creates infinite 1D polymeric chains along the b-axis of the unit cell, explaining why the hydrate phase is thermodynamically preferred over the anhydrous phase when trace moisture is present.
References
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PubChem Compound Summary: "3-(2-methyl-1H-imidazol-1-yl)propanoic acid | C7H10N2O2 | CID 654387". National Institutes of Health (NIH). Available at:[Link]
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Olex2 Crystallographic Software: Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: A complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341 (2009). Available at:[Link]
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SHELXL Refinement Engine: Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8 (2015). Available at:[Link]
